(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one
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Overview
Description
quinoline-based chalcone , belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with a phenyl ring and a propenone side chain. This particular compound features a quinoline ring fused to the chalcone backbone, making it structurally unique.
Preparation Methods
Synthetic Routes::
Claisen-Schmidt Condensation:
- Industrial-scale production typically involves modifications of the synthetic routes mentioned above.
- Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The chalcone moiety can undergo oxidation, leading to the formation of dihydrochalcones or flavonoids.
Reduction: Reduction of the α,β-unsaturated ketone results in the corresponding saturated ketone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: Formation of the quinoline ring involves intramolecular cyclization.
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃) or Friedel-Crafts reagents.
Cyclization: Acidic conditions (e.g., sulfuric acid).
- The target compound itself is a significant product.
- By modifying reaction conditions, various derivatives can be obtained.
Scientific Research Applications
Chemistry: Quinoline-based chalcones serve as versatile intermediates for synthesizing other bioactive compounds.
Biology: These compounds exhibit antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores their potential as anticancer agents, antimalarials, and antivirals.
Industry: Quinoline-based chalcones find applications in dye synthesis and material science.
Mechanism of Action
Targets: The compound interacts with enzymes, receptors, or cellular components.
Pathways: It may modulate signaling pathways (e.g., MAPK, NF-κB) or affect gene expression.
Comparison with Similar Compounds
Uniqueness: The fusion of quinoline and chalcone motifs sets it apart.
Similar Compounds: Other chalcones, quinolines, and their hybrids.
Remember, “(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one” holds promise in both research and practical applications
Properties
Molecular Formula |
C40H35NO |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+ |
InChI Key |
FDJODRHECRWNNF-SOYKGTTHSA-N |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=CC=C6)(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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